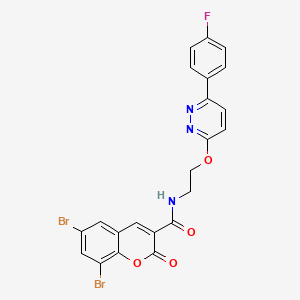
6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H14Br2FN3O4 and its molecular weight is 563.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 946209-10-5) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is C22H14Br2FN3O4, with a molecular weight of approximately 563.2 g/mol. The structure features multiple functional groups, including bromine and fluorine substituents, which are known to influence biological activity.
| Property | Value |
|---|---|
| CAS Number | 946209-10-5 |
| Molecular Formula | C22H14Br2FN3O4 |
| Molecular Weight | 563.2 g/mol |
| Density | N/A |
| Melting Point | N/A |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural components, particularly the chromene and pyridazine moieties. These structures are known for their roles in various biological processes, including:
- Antimicrobial Activity : Compounds with similar chromene structures have demonstrated antimicrobial properties against various pathogens. For instance, derivatives of chromene have been reported to exhibit significant antibacterial and antifungal activities.
- Anticancer Properties : Research indicates that chromene derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of bromine and fluorine atoms may enhance these effects by increasing lipophilicity and cellular uptake.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other pyridazine derivatives which have shown inhibitory effects on enzymes like DPP-IV (Dipeptidyl Peptidase IV), crucial for glucose metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
- Antimicrobial Activity : A study on chromene derivatives found that certain structural modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than control compounds like ciprofloxacin .
- Anticancer Effects : Research published in the Journal of Medicinal Chemistry highlighted that chromene derivatives could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Inhibition : A related study demonstrated that pyridazine-containing compounds showed promising results as DPP-IV inhibitors, which are relevant for diabetes management . This suggests that the target compound may possess similar inhibitory capabilities.
Comparative Analysis
To further understand the potential of this compound, a comparative analysis with other known biologically active compounds is presented below:
Propriétés
IUPAC Name |
6,8-dibromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br2FN3O4/c23-14-9-13-10-16(22(30)32-20(13)17(24)11-14)21(29)26-7-8-31-19-6-5-18(27-28-19)12-1-3-15(25)4-2-12/h1-6,9-11H,7-8H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGUUHIHQPLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br2FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














